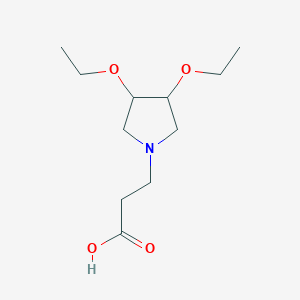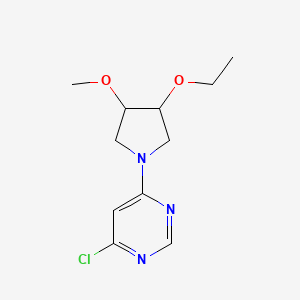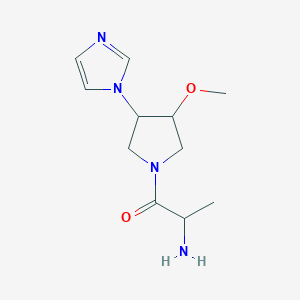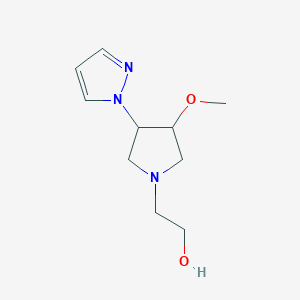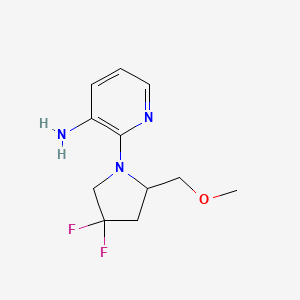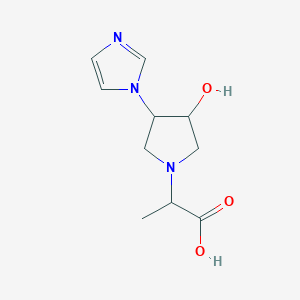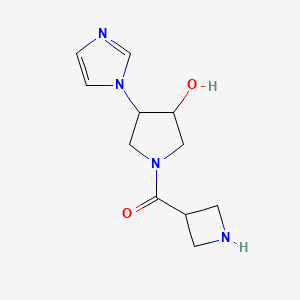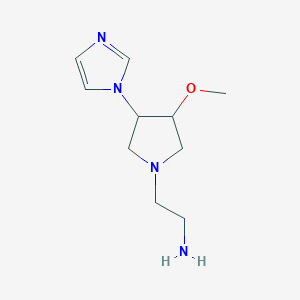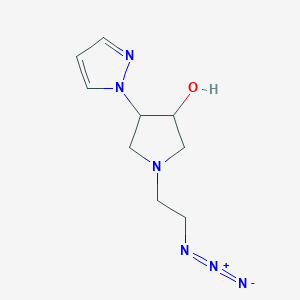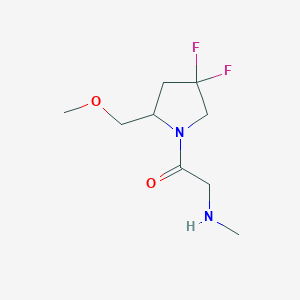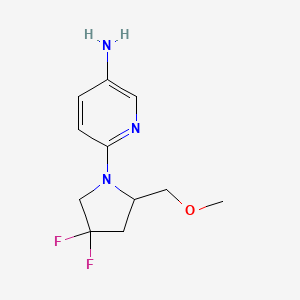
(4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol
説明
(4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C9H12BrNO2 and its molecular weight is 246.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Pyrrolidine Derivatives
Research on pyrrolidine derivatives, including compounds structurally related to “(4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol,” focuses on their synthesis and potential applications. For example, studies have explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful intermediates for preparing agrochemicals or medicinal compounds. These syntheses involve reactions of N-substituted pyrrolidinones with alkaline methoxide in methanol, showcasing the versatility of pyrrolidine derivatives in organic synthesis (Ghelfi et al., 2003).
Catalytic Applications
Nickel complexes with bidentate N,O-type ligands, which can be derived from pyrrolidine-based compounds, have been synthesized and applied in the catalytic oligomerization of ethylene. These complexes demonstrate the potential of pyrrolidine derivatives in facilitating industrially significant reactions, contributing to the development of new catalysts for polymer production (Kermagoret & Braunstein, 2008).
Pharmaceutical Research
In the pharmaceutical domain, derivatives of pyrrolidine have been investigated for their antibacterial properties. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives have been synthesized and evaluated against various bacteria, showing promising antimicrobial activity. This highlights the role of pyrrolidine derivatives in the search for new antibacterial agents (Bogdanowicz et al., 2013).
Material Science
Pyrrolidine derivatives also find applications in material science. For instance, the synthesis and characterization of nickel complexes with pyrrolidine-based ligands have implications for materials synthesis, offering insights into the design of new materials with specific electronic or structural properties (Kermagoret & Braunstein, 2008).
作用機序
Target of Action
Compounds containing a pyrrolidine ring, like this one, are often used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific studies on “(4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol”, it’s difficult to say exactly how it interacts with its targets. The pyrrolidine ring in the compound could contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have diverse biological profiles .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
生化学分析
Biochemical Properties
(4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s brominated furan ring and pyrrolidine moiety allow it to form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes, either inhibiting or activating them, depending on the specific context. For instance, this compound has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity and altering metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Additionally, the compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, this compound has been shown to inhibit the activity of certain kinases by competing with ATP for binding sites . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis . These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic pathway results in the formation of more water-soluble metabolites that can be readily excreted from the body . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of the compound within tissues is also influenced by its affinity for specific binding proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, this compound can be directed to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, the compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . These subcellular localization patterns are essential for understanding the precise mechanisms of action of this compound and its potential therapeutic applications .
特性
IUPAC Name |
[4-(5-bromofuran-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c10-9-2-1-8(13-9)7-4-11-3-6(7)5-12/h1-2,6-7,11-12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMHZQWBOLYQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(O2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


